molecular formula C9H10ClF3N2 B14850009 3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine

3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine

Cat. No.: B14850009
M. Wt: 238.64 g/mol
InChI Key: HVHOAZRFGYDZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridine ring, along with a propan-1-amine side chain. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced onto the pyridine ring using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under specific reaction conditions.

    Attachment of the Propan-1-amine Side Chain: The final step involves the attachment of the propan-1-amine side chain to the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological pathways and mechanisms, especially those involving pyridine derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
  • 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]

Uniqueness

3-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the propan-1-amine side chain, makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-7(9(11,12)13)4-6(5-15-8)2-1-3-14/h4-5H,1-3,14H2

InChI Key

HVHOAZRFGYDZSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.